2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate
Description
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate is an organothallium compound featuring a cyclopenta-2,4-diene core substituted with a thallium(I) (λ¹-Tl) atom at the 1-position. The thallium center is further bonded to a carbonyl group, which connects to a phenyl acetate moiety. This structure places it within the broader category of metalloorganic esters, combining reactivity from both the aromatic ester and the organothallium components.
Thallium(I) complexes are noted for their unique electronic properties and applications in catalysis, though their toxicity necessitates careful handling. The phenyl acetate group may confer hydrolytic instability under basic conditions, similar to the deacetylation observed in for 2-(cyclopropylethynyl)phenyl acetate1bl-1 .
Properties
CAS No. |
577973-87-6 |
|---|---|
Molecular Formula |
C14H11O3Tl |
Molecular Weight |
431.62 g/mol |
IUPAC Name |
[1-(2-acetyloxybenzoyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C14H11O3.Tl/c1-10(15)17-13-9-5-4-8-12(13)14(16)11-6-2-3-7-11;/h2-9H,1H3; |
InChI Key |
CMSXBDFNNGEXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2(C=CC=C2)[Tl] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with cyclopenta-2,4-dien-1-one under controlled conditions to form the thallium-coordinated cyclopentadienyl complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different thallium species.
Substitution: Ligands around the thallium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction may produce thallium(I) species. Substitution reactions can result in a variety of thallium-ligand complexes.
Scientific Research Applications
2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and nanocomposites due to its coordination chemistry.
Mechanism of Action
The mechanism by which 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate exerts its effects involves coordination of the thallium center to various ligands. This coordination can influence the electronic properties of the compound, making it reactive in specific chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Organometallic Analogues: Ferrocene Derivatives
Key Compound : (1-Hydroxyethyl)ferrocene (C₁₂H₁₄FeO)
| Property | 2-[1-(λ¹-Tl)cyclopenta-2,4-diene-carbonyl]phenyl acetate | (1-Hydroxyethyl)ferrocene |
|---|---|---|
| Metal Center | Thallium(I) (λ¹-Tl) | Iron(II) (Fe) |
| Core Structure | Cyclopenta-2,4-diene | Cyclopentadienyl rings |
| Functional Groups | Carbonyl, phenyl acetate | Hydroxyethyl |
| Molecular Weight | Not reported (estimated >350 g/mol) | 230.088 g/mol |
| Synthetic Complexity | Likely high (organothallium synthesis) | Moderate (ferrocene derivatization) |
Insights :
Aromatic Ethynyl Acetates
Key Compounds :
2-(Cyclopropylethynyl)phenyl acetate1bl-1
4-Chloro-2-(phenylethynyl)phenol 1bb
| Property | Target Compound | 2-(Cyclopropylethynyl)phenyl acetate | 4-Chloro-2-(phenylethynyl)phenol |
|---|---|---|---|
| Core Functional Group | Thallium-carbonyl-ester | Ethynyl-ester | Ethynyl-phenol (chlorinated) |
| Catalysts Used | Not reported (likely Pd/Cu) | PdCl₂, CuI | PdCl₂, CuI |
| Purification | Chromatography (assumed) | Silica gel chromatography | Silica gel chromatography |
| Physical State | Not reported | Pale-yellow oil | Pale-yellow solid |
Insights :
- The target compound’s synthesis may parallel ethynyl acetate protocols (e.g., Sonogashira coupling), but thallium incorporation requires specialized handling.
Reactivity and Stability
Hydrolytic Sensitivity
- Phenyl Acetate Group: demonstrates that acetyl-protected phenols (e.g., 1bb-1) undergo deacetylation under basic conditions (Cs₂CO₃/THF-MeOH), yielding free phenols . This implies the target compound may similarly hydrolyze to release 2-[1-(λ¹-Tl)cyclopenta-2,4-diene-carbonyl]phenol under basic or aqueous conditions.
Thermal and Catalytic Behavior
- Ferrocene derivatives are stable under ambient conditions, whereas thallium compounds may require inert atmospheres due to oxidative sensitivity .
Crystallographic and Intermolecular Interactions
Key Reference : Crystal structure of 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde
- π-π Stacking : Observed between imidazole and fluorophenyl rings (Cg⋯Cg = 3.4326–3.4922 Å). The target compound’s aromatic ester and cyclopentadiene moieties may exhibit similar interactions, influencing crystal packing.
- Disorder in Crystal Lattice : Molecular disorder in the dithiolane ring () highlights challenges in crystallizing flexible substituents—a consideration for the target compound’s cyclopenta-2,4-diene-thallium system .
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